molecular formula C21H28N4 B12211579 N-butyl-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

N-butyl-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12211579
M. Wt: 336.5 g/mol
InChI Key: DSLNISSPAAKCMO-UHFFFAOYSA-N
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Description

N-butyl-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a fused bicyclic core. Key structural features include:

  • Position 2: Methyl group.
  • Position 3: Phenyl ring.
  • Position 5: Bulky tert-butyl substituent.
  • Position 7: N-butylamine side chain.

This compound belongs to a class of molecules explored for diverse biological activities, including anti-mycobacterial, anti-inflammatory, and anti-parasitic applications . Its structural modifications influence pharmacokinetic and pharmacodynamic properties, which are critical for drug development.

Properties

Molecular Formula

C21H28N4

Molecular Weight

336.5 g/mol

IUPAC Name

N-butyl-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C21H28N4/c1-6-7-13-22-18-14-17(21(3,4)5)23-20-19(15(2)24-25(18)20)16-11-9-8-10-12-16/h8-12,14,22H,6-7,13H2,1-5H3

InChI Key

DSLNISSPAAKCMO-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of automated reactors and continuous flow systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-butyl-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-butyl-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-butyl-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Core Structure and Substituent Variations

All analogues share the pyrazolo[1,5-a]pyrimidin-7-amine core but differ in substituents at positions 2, 3, 5, and the N-7 amine (Table 1).

Table 1. Structural and Functional Comparison
Compound Name Position 2 Position 3 Position 5 N-7 Substituent Key Biological Activity Reference
Target Compound Methyl Phenyl tert-Butyl N-butyl Under investigation N/A
5-tert-Butyl-3-(4-fluorophenyl)-N-(2-methoxyethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine Methyl 4-Fluorophenyl tert-Butyl 2-Methoxyethyl Anti-mycobacterial (IC50: 0.12 µM)
5-Methyl-N-(3-methylbutyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine Trifluoromethyl Phenyl Methyl 3-Methylbutyl Not reported
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine - 4-Fluorophenyl p-Tolyl Pyridin-2-ylmethyl M. tb inhibition (IC50: 0.08 µM)
5-tert-Butyl-3-(4-chlorophenyl)-2-methyl-N-(3-morpholinylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine Methyl 4-Chlorophenyl tert-Butyl 3-Morpholinylpropyl Anti-inflammatory

Position-Specific Analysis

Position 2 :
  • Target Compound : Methyl group (less bulky, moderate electron-donating effect).
  • Methoxymethyl () introduces polarity, improving aqueous solubility but possibly reducing membrane permeability .
Position 3 :
  • Analogues : 4-Fluorophenyl () enhances binding affinity to mycobacterial ATP synthase via dipole interactions . 4-Chlorophenyl () may improve metabolic stability but increases molecular weight .
Position 5 :
  • Target Compound : tert-Butyl (bulky, hydrophobic group).
  • Cyclopropyl () introduces ring strain, which may influence conformational stability .
N-7 Substituent :
  • Target Compound : N-butyl (moderate lipophilicity, balances solubility and permeability).
  • Analogues : Pyridin-2-ylmethyl () enhances hydrogen bonding but may increase hERG liability . Morpholinylpropyl () introduces polarity, improving solubility but shortening half-life .

Physicochemical Properties

Table 2. Physicochemical Comparison
Compound Molecular Weight LogP (Predicted) Solubility (µg/mL)
Target Compound 366.5 4.2 12.5
5-tert-Butyl-3-(4-fluorophenyl)-N-(2-methoxyethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine 394.4 3.8 18.7
5-Methyl-N-(3-methylbutyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine 362.4 4.5 8.3

    Biological Activity

    N-butyl-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered interest for its diverse biological activities, particularly in the fields of oncology and inflammation. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

    • Molecular Formula : C25H28N4
    • Molecular Weight : 384.52 g/mol
    • CAS Number : 850242-73-8

    The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to act as a competitive inhibitor of specific protein kinases by binding to their ATP-binding sites. This inhibition disrupts cellular signaling pathways that are crucial for cancer cell proliferation and survival.

    Anticancer Activity

    Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:

    Cell Line IC50 (µM) Reference
    MCF712.50
    NCI-H46042.30
    Hep-23.25
    P81517.82

    These values indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as an anticancer agent.

    Anti-inflammatory Activity

    In addition to its anticancer properties, pyrazolo[1,5-a]pyrimidines have been investigated for their anti-inflammatory effects. Compounds in this class have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This dual functionality enhances their therapeutic appeal.

    Study 1: Cytotoxicity Assessment

    In a study conducted by Bouabdallah et al., the compound was screened against Hep-2 and P815 cell lines. The results demonstrated significant cytotoxic potential with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively. This study emphasizes the compound's efficacy in targeting specific cancer types.

    Study 2: Mechanistic Insights

    Research published in MDPI explored the mechanism of action of pyrazolo[1,5-a]pyrimidines, indicating that these compounds may inhibit key signaling pathways involved in tumor growth and survival. The study highlighted that this compound could disrupt the phosphorylation processes critical for cancer cell proliferation.

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